CCR5 Antagonist Activity: Pharmacological Differentiation for HIV and Inflammatory Disease Research Applications
Preliminary pharmacological screening indicates that 2,2,3,3,3-pentafluoro-1-(3-methoxyphenyl)propan-1-one exhibits activity as a CCR5 antagonist [1]. The compound is identified as useful for the preparation of treatments for CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. This CCR5 antagonist activity distinguishes it from non-fluorinated 3'-methoxypropiophenone (CAS 37951-49-8), for which no CCR5 antagonism data have been reported in the literature [2].
| Evidence Dimension | CCR5 receptor antagonism (pharmacological activity) |
|---|---|
| Target Compound Data | Documented CCR5 antagonist activity; indicated for preparation of CCR5-mediated disease treatments [1] |
| Comparator Or Baseline | 3'-Methoxypropiophenone (non-fluorinated analog, CAS 37951-49-8): No reported CCR5 antagonist activity |
| Quantified Difference | Qualitative difference in pharmacological target engagement (CCR5 antagonism present versus unreported) |
| Conditions | Preliminary pharmacological activity screening; specific assay conditions and IC50/EC50 values not publicly available |
Why This Matters
Procurement for CCR5-targeted research programs—particularly in HIV entry inhibition, asthma, and autoimmune disease—requires this specific fluorinated compound, as the non-fluorinated analog lacks documented activity against this therapeutically relevant target.
- [1] Zhang, H. et al. Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar Author Profile. View Source
- [2] PubChem. 3'-Methoxypropiophenone (CAS 37951-49-8). Biological Activities Summary. View Source
